Cas no 25173-35-7 (3-(2-Methylphenoxy)propionic Acid)
3-(2-Methylphenoxy)propionic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(o-Tolyloxy)propanoic acid
- 3-(2-methylphenoxy)Propanoic acid
- 3-o-Tolyloxy-propionic acid
- Propanoic acid,3-(2-methylphenoxy)-
- 3-(2-methylphenoxy)-propanoic acid
- 3-(2-methylphenoxy)propanoic acid(SALTDATA: FREE)
- 3-(2-Methylphenoxy)propionic Acid
- 3-(2-Methylphenoxy)-propionsaeure
- 3-o-Tolyloxy-propionsaeure
- F1575-0104
- 3-(o-Tolyloxy)propionic acid
- 2-Methylphenoxy-beta-propionic acid
- 3-(2-Tolyloxy)propionic acid
- EU-0047565
- 25173-35-7
- AKOS000103350
- HMS1429D10
- FT-0747743
- SY008361
- Propanoic acid, 3-(2-methylphenoxy)-
- Z56805748
- CS-0307435
- IDI1_019132
- METHYLADIPICACID
- AC5730
- WDBZEBXYXWWDPJ-UHFFFAOYSA-N
- IFLab2_000106
- 3-(o-Tolyloxy)propanoicacid
- EN300-00080
- SCHEMBL3046950
- BS-35868
- IFLab1_006060
- MFCD00642410
- AG-687/33935007
- DB-067335
- STK317916
-
- MDL: MFCD00642410
- Inchi: 1S/C10H12O3/c1-8-4-2-3-5-9(8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
- InChI Key: WDBZEBXYXWWDPJ-UHFFFAOYSA-N
- SMILES: O(CCC(=O)O)C1C=CC=CC=1C
Computed Properties
- Exact Mass: 180.07900
- Monoisotopic Mass: 180.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.145
- Melting Point: 94-95 ºC
- Boiling Point: 285 ºC
- Flash Point: 110 ºC
- PSA: 46.53000
- LogP: 1.84850
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-(2-Methylphenoxy)propionic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(2-Methylphenoxy)propionic Acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(2-Methylphenoxy)propionic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M356773-100mg |
3-(2-Methylphenoxy)propionic Acid |
25173-35-7 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M356773-500mg |
3-(2-Methylphenoxy)propionic Acid |
25173-35-7 | 500mg |
$ 135.00 | 2022-06-03 | ||
| TRC | M356773-1g |
3-(2-Methylphenoxy)propionic Acid |
25173-35-7 | 1g |
$ 230.00 | 2022-06-03 | ||
| Fluorochem | 060259-1g |
3-o-Tolyloxy-propionic acid |
25173-35-7 | 95% | 1g |
£58.00 | 2022-03-01 | |
| Apollo Scientific | OR470104-1g |
3-(2-Methylphenoxy)propionic acid |
25173-35-7 | 1g |
£105.00 | 2023-09-02 | ||
| Apollo Scientific | OR470104-5g |
3-(2-Methylphenoxy)propionic acid |
25173-35-7 | 5g |
£329.00 | 2023-09-02 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-276367-1g |
3-o-Tolyloxy-propionic acid, |
25173-35-7 | 1g |
¥1700.00 | 2023-09-05 | ||
| eNovation Chemicals LLC | K98795-5g |
3-(2-Methylphenoxy)propionic Acid |
25173-35-7 | 95% | 5g |
$825 | 2024-07-20 | |
| Enamine | EN300-00080-0.05g |
3-(2-methylphenoxy)propanoic acid |
25173-35-7 | 94% | 0.05g |
$24.0 | 2023-04-29 | |
| Enamine | EN300-00080-0.1g |
3-(2-methylphenoxy)propanoic acid |
25173-35-7 | 94% | 0.1g |
$36.0 | 2023-04-29 |
3-(2-Methylphenoxy)propionic Acid Related Literature
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-(2-Methylphenoxy)propionic Acid
Recent Advances in the Study of 3-(2-Methylphenoxy)propionic Acid (CAS: 25173-35-7)
3-(2-Methylphenoxy)propionic Acid (CAS: 25173-35-7) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly due to its structural properties and biological activity. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.
A recent study published in the Journal of Medicinal Chemistry investigated the synthesis and optimization of 3-(2-Methylphenoxy)propionic Acid derivatives for enhanced bioactivity. The researchers employed a multi-step synthetic route to modify the core structure, resulting in compounds with improved binding affinity to target proteins. The study highlighted the importance of the phenoxy moiety in mediating interactions with biological targets, suggesting its potential as a scaffold for drug design.
In another study, the pharmacological effects of 3-(2-Methylphenoxy)propionic Acid were evaluated in vitro and in vivo. The compound demonstrated notable anti-inflammatory activity by inhibiting key pro-inflammatory cytokines. These findings were corroborated by molecular docking studies, which revealed its interaction with the active site of cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. This suggests that 3-(2-Methylphenoxy)propionic Acid could serve as a lead compound for developing new anti-inflammatory agents.
Further research has explored the compound's potential in oncology. A preclinical study demonstrated that 3-(2-Methylphenoxy)propionic Acid derivatives exhibited selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of specific receptors. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways. These results underscore the compound's versatility and its promise as a candidate for anticancer drug development.
Despite these promising findings, challenges remain in the clinical translation of 3-(2-Methylphenoxy)propionic Acid-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the current body of research provides a solid foundation for further exploration and optimization of this compound.
In conclusion, 3-(2-Methylphenoxy)propionic Acid (CAS: 25173-35-7) represents a valuable chemical entity with diverse pharmacological potential. Its applications in anti-inflammatory and anticancer drug development highlight its relevance in modern pharmaceutical research. Continued investigation into its mechanisms of action and structural optimization will be crucial for unlocking its full therapeutic potential.
25173-35-7 (3-(2-Methylphenoxy)propionic Acid) Related Products
- 25173-37-9(3-(4-methylphenoxy)propanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)